molecular formula C13H13I3N2O4 B12559436 (3,5-Diacetamido-2,4,6-triiodophenyl)methyl acetate CAS No. 185620-25-1

(3,5-Diacetamido-2,4,6-triiodophenyl)methyl acetate

Cat. No.: B12559436
CAS No.: 185620-25-1
M. Wt: 641.97 g/mol
InChI Key: DJICBYKZWZNSIO-UHFFFAOYSA-N
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Description

(3,5-Diacetamido-2,4,6-triiodophenyl)methyl acetate: is a chemical compound known for its unique structure and properties It contains three iodine atoms and two acetamido groups attached to a phenyl ring, with a methyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Diacetamido-2,4,6-triiodophenyl)methyl acetate typically involves the iodination of a phenyl ring followed by the introduction of acetamido groups and the methyl acetate group. The process can be summarized as follows:

    Iodination: The phenyl ring is iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.

    Acetamidation: The iodinated phenyl ring is then reacted with acetic anhydride and ammonia to introduce the acetamido groups.

    Esterification: Finally, the compound is esterified with acetic acid and methanol to form the methyl acetate group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the iodine atoms, potentially converting them to less reactive forms.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium iodide, potassium carbonate.

Major Products:

    Oxidation: Oxidized derivatives of the acetamido groups.

    Reduction: Deiodinated derivatives.

    Substitution: Compounds with substituted functional groups in place of iodine.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in studies of halogenated aromatic compounds.

Biology:

  • Investigated for its potential as a radiocontrast agent due to its high iodine content.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for use in diagnostic imaging techniques.
  • Potential applications in targeted drug delivery systems.

Industry:

  • Utilized in the development of advanced materials with specific properties.
  • Applied in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (3,5-Diacetamido-2,4,6-triiodophenyl)methyl acetate involves its interaction with molecular targets through its iodine atoms and acetamido groups. The iodine atoms can participate in halogen bonding, while the acetamido groups can form hydrogen bonds with biological molecules. These interactions can influence the compound’s behavior in biological systems, including its distribution, binding affinity, and overall efficacy.

Comparison with Similar Compounds

  • (3,5-Diacetamido-2,4,6-triiodophenyl)methyl ether
  • (3,5-Diacetamido-2,4,6-triiodophenyl)methyl propionate

Comparison:

  • Uniqueness: The presence of the methyl acetate group in (3,5-Diacetamido-2,4,6-triiodophenyl)methyl acetate distinguishes it from similar compounds, potentially affecting its solubility and reactivity.
  • Applications: While similar compounds may share some applications, the specific functional groups in this compound can lead to unique interactions and uses in various fields.

Properties

CAS No.

185620-25-1

Molecular Formula

C13H13I3N2O4

Molecular Weight

641.97 g/mol

IUPAC Name

(3,5-diacetamido-2,4,6-triiodophenyl)methyl acetate

InChI

InChI=1S/C13H13I3N2O4/c1-5(19)17-12-9(14)8(4-22-7(3)21)10(15)13(11(12)16)18-6(2)20/h4H2,1-3H3,(H,17,19)(H,18,20)

InChI Key

DJICBYKZWZNSIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)COC(=O)C)I)NC(=O)C)I

Origin of Product

United States

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